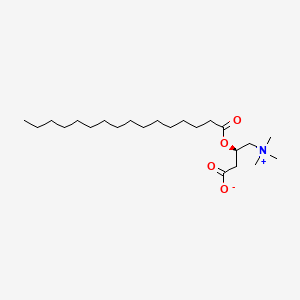

Palmitoyl Carnitine

Description

The CIR Expert Panel concluded the following ingredients are safe in the present practices of use and concentration described in the safety assessment when formulated to be non-irritating...Palmitoyl Carnitine...

L-Palmitoylcarnitine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

L-Palmitoylcarnitine has been reported in Homo sapiens and Apis cerana with data available.

L-Palmitoylcarnitine is a metabolite found in or produced by Saccharomyces cerevisiae.

Hexadecanoylcarnitine is a metabolite found in or produced by Saccharomyces cerevisiae.

Propriétés

IUPAC Name |

(3R)-3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMRRQXKHMYMOC-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101019091 |

Source

|

| Record name | Palmitoyl-L-carnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2364-67-2 |

Source

|

| Record name | Palmitoyl-(-)-carnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2364-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoyl-L-carnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoyl-L-carnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMITOYL CARNITINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G38O5K038 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of Palmitoyl Carnitine in Mitochondrial Beta-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl carnitine is the critical transport form of long-chain fatty acids, such as palmitate, enabling their entry into the mitochondrial matrix for subsequent energy production via beta-oxidation. The intricate and highly regulated "carnitine shuttle" system, which facilitates this transport, represents a key control point in cellular energy metabolism. This technical guide provides an in-depth exploration of the role of this compound in mitochondrial beta-oxidation, detailing the enzymatic players, regulatory mechanisms, and key experimental protocols for its study. Quantitative data on enzyme kinetics and metabolite concentrations are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to provide clear, logical representations of the core processes. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of metabolism, mitochondrial biology, and related therapeutic areas.

Introduction: The Imperative for Fatty Acid Transport

Mitochondrial beta-oxidation is a fundamental catabolic process that breaks down fatty acids to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP. While short- and medium-chain fatty acids can freely diffuse across the mitochondrial membranes, long-chain fatty acids (LCFAs), such as palmitic acid (C16:0), which are major energy substrates, cannot. The inner mitochondrial membrane is impermeable to LCFAs and their activated form, long-chain fatty acyl-CoAs (LCFA-CoAs).[1][2] To overcome this barrier, cells employ a specialized transport mechanism known as the carnitine shuttle. This compound, an ester of carnitine and palmitic acid, is the central molecule in this shuttle, acting as the carrier for the palmitoyl group across the inner mitochondrial membrane.[1][2]

The Carnitine Shuttle: A Three-Step Conveyance System

The transport of palmitoyl-CoA into the mitochondrial matrix is a coordinated process involving three key enzymatic and transport proteins: Carnitine Palmitoyltransferase I (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2).[3]

2.1. Carnitine Palmitoyltransferase I (CPT1): The Gateway

Located on the outer mitochondrial membrane, CPT1 catalyzes the initial and rate-limiting step of the carnitine shuttle. It facilitates the transesterification of the palmitoyl group from palmitoyl-CoA to L-carnitine, forming this compound and releasing coenzyme A (CoA). There are three main isoforms of CPT1 with distinct tissue distributions and regulatory properties: CPT1A (liver isoform), CPT1B (muscle isoform), and CPT1C (brain isoform).

2.2. Carnitine-Acylcarnitine Translocase (CACT): The Transporter

Once formed in the intermembrane space, this compound is transported across the inner mitochondrial membrane in exchange for a molecule of free carnitine by the carnitine-acylcarnitine translocase (CACT), also known as SLC25A20. This antiport mechanism ensures a continuous supply of carnitine in the intermembrane space for CPT1 activity and facilitates the movement of acylcarnitines into the matrix.

2.3. Carnitine Palmitoyltransferase II (CPT2): The Final Hand-off

Situated on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1. It transfers the palmitoyl group from this compound back to CoA, regenerating palmitoyl-CoA within the mitochondrial matrix and releasing free carnitine. This newly formed palmitoyl-CoA is now available for the enzymatic machinery of beta-oxidation.

Regulation of this compound Formation and Transport

The flux of this compound into the mitochondria is tightly regulated, primarily at the level of CPT1, to match the cell's energy demands and substrate availability.

3.1. Malonyl-CoA Inhibition of CPT1

The primary physiological inhibitor of CPT1 is malonyl-CoA, a key intermediate in de novo fatty acid synthesis. When glucose levels are high, insulin signaling promotes the conversion of acetyl-CoA to malonyl-CoA in the cytosol by acetyl-CoA carboxylase (ACC). The resulting increase in malonyl-CoA levels allosterically inhibits CPT1, thereby preventing fatty acid entry into the mitochondria and favoring fatty acid storage as triglycerides. Conversely, during fasting or exercise, when glucagon and epinephrine levels are high, ACC is inhibited, leading to a decrease in malonyl-CoA concentration and disinhibition of CPT1, thus promoting fatty acid oxidation.

Quantitative Data on the Carnitine Shuttle

The efficiency and regulation of the carnitine shuttle are reflected in the kinetic properties of its components and the intracellular concentrations of its substrates and products.

Table 1: Kinetic Parameters of Carnitine Shuttle Enzymes

| Enzyme | Substrate | Tissue | Species | Km | Vmax | Reference(s) |

| CPT1A | Palmitoyl-CoA | Liver | Rat | 20-40 µM | ~2.5 nmol/min/mg protein | |

| L-Carnitine | Liver | Rat | 164-216 µM | - | ||

| CPT1B | Palmitoyl-CoA | Muscle | Rat | ~30 µM | - | - |

| L-Carnitine | Muscle | Rat | 480 µM | - | ||

| CPT2 | Palmitoylcarnitine | Heart | Rat | ~130 µM | ~15 nmol/min/mg protein | |

| CoA | Heart | Rat | ~30 µM | - | ||

| CACT | L-Carnitine | Heart | Rat | 0.38-1.50 mM | 0.20-0.34 nmol/mg/min | - |

Table 2: Malonyl-CoA Inhibition of CPT1

| CPT1 Isoform | Tissue | Species | IC50 / Ki for Malonyl-CoA | Metabolic State | Reference(s) |

| CPT1A | Liver | Rat | ~2.5 µM | Fed | |

| Liver | Rat | ~25 µM | Fasted | ||

| CPT1B | Muscle | Rat | ~0.03 µM | - | |

| Heart | Rabbit | 4-5 nM | - |

Table 3: Intracellular Concentrations of Key Metabolites

| Metabolite | Tissue | Species | Concentration | Metabolic State | Reference(s) |

| Palmitoyl-CoA | Liver | Rat | 15-30 nmol/g wet weight | Fed | |

| Liver | Rat | 60-100 nmol/g wet weight | Fasted | ||

| Palmitoylcarnitine | Muscle | Human | ~0.3 nmol/g | Fasted | |

| Malonyl-CoA | Liver | Rat | ~2 nmol/g | Fed | - |

| Liver | Rat | <0.5 nmol/g | Fasted | - | |

| Muscle | Human | ~0.13 nmol/g | Fasted | - | |

| Muscle | Human | ~0.35 nmol/g | Hyperglycemic | - |

Experimental Protocols for Studying this compound Metabolism

A variety of experimental approaches are employed to investigate the role of this compound in mitochondrial beta-oxidation.

5.1. Isolation of Functional Mitochondria

A prerequisite for many in vitro assays is the isolation of intact and functional mitochondria.

-

Principle: Differential centrifugation is used to separate mitochondria from other cellular components based on their size and density.

-

Protocol Outline:

-

Tissue/Cell Homogenization: Mince tissue or harvest cultured cells and homogenize in an ice-cold isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA) to disrupt the plasma membrane while keeping mitochondria intact.

-

Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 600-1,000 x g) to pellet nuclei and unbroken cells.

-

High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000-10,000 x g) to pellet the mitochondria.

-

Washing: Wash the mitochondrial pellet with isolation buffer to remove contaminants.

-

Resuspension: Resuspend the final mitochondrial pellet in a suitable buffer for downstream assays.

-

5.2. Measurement of CPT1 and CPT2 Enzyme Activity

Enzyme activity assays are crucial for characterizing the function of the carnitine shuttle components.

-

Principle (Forward Radioisotope Assay for CPT1): This assay measures the rate of formation of radiolabeled this compound from [3H]carnitine and palmitoyl-CoA.

-

Protocol Outline:

-

Incubate isolated mitochondria or cell lysates with a reaction mixture containing buffer, bovine serum albumin (BSA), palmitoyl-CoA, and [3H]carnitine.

-

Start the reaction by adding the mitochondrial/lysate sample.

-

Incubate for a defined period at a specific temperature (e.g., 37°C).

-

Stop the reaction by adding an acidic solution (e.g., perchloric acid).

-

Extract the radiolabeled this compound using an organic solvent (e.g., butanol).

-

Quantify the radioactivity in the organic phase using liquid scintillation counting.

-

-

CPT2 Activity: CPT2 activity can be measured in the reverse direction by monitoring the formation of CoA-SH from palmitoylcarnitine and CoA, which can be detected spectrophotometrically using DTNB (Ellman's reagent).

5.3. Analysis of Fatty Acid Oxidation using Seahorse XF Analyzer

The Seahorse XF Analyzer allows for real-time measurement of mitochondrial respiration (Oxygen Consumption Rate, OCR) in live cells, providing insights into fatty acid oxidation (FAO) capacity.

-

Principle: By providing specific substrates and inhibitors, the contribution of FAO to overall mitochondrial respiration can be determined.

-

Protocol Outline (for permeabilized cells):

-

Cell Seeding: Plate cells in a Seahorse XF microplate.

-

Permeabilization: Permeabilize the cell membrane using a reagent like saponin or a commercially available permeabilizer, allowing direct access of substrates to the mitochondria.

-

Substrate Addition: Provide a substrate mix containing this compound (or palmitoyl-CoA and carnitine) and an electron donor for the TCA cycle (e.g., malate).

-

Mito Stress Test: Sequentially inject oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples respiration), and rotenone/antimycin A (Complex I and III inhibitors) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

Data Analysis: Analyze the changes in OCR to assess the capacity for this compound-driven respiration.

-

5.4. Quantification of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)

MS/MS is a highly sensitive and specific method for the quantitative analysis of acylcarnitines, including this compound, in biological samples.

-

Principle: Acylcarnitines are extracted from samples, derivatized (if necessary), and then separated by liquid chromatography before being ionized and detected by a mass spectrometer. The fragmentation pattern of each acylcarnitine allows for its specific identification and quantification.

-

Protocol Outline:

-

Sample Preparation: Extract acylcarnitines from plasma, tissue homogenates, or cell lysates using a solvent precipitation method (e.g., with methanol containing internal standards).

-

Derivatization (optional but common): Convert the acylcarnitines to their butyl esters to improve chromatographic separation and ionization efficiency.

-

LC-MS/MS Analysis: Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Data Analysis: Quantify the concentration of this compound and other acylcarnitines by comparing their peak areas to those of the internal standards.

-

Conclusion and Future Directions

This compound is an indispensable molecule in cellular energy metabolism, serving as the key that unlocks the potential of long-chain fatty acids for mitochondrial beta-oxidation. The intricate regulation of its formation and transport via the carnitine shuttle highlights the sophisticated mechanisms that govern cellular fuel selection. Understanding the nuances of this system is paramount for elucidating the pathophysiology of metabolic diseases such as obesity, type 2 diabetes, and cardiovascular disease, as well as inborn errors of metabolism related to fatty acid oxidation.

The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to investigate the role of this compound in health and disease. Future research in this area will likely focus on the development of novel therapeutic strategies that target the components of the carnitine shuttle to modulate fatty acid oxidation for the treatment of metabolic disorders. Furthermore, advancements in analytical techniques will continue to enhance our ability to precisely quantify the dynamics of acylcarnitine metabolism, offering new insights into the intricate network of cellular energy homeostasis.

References

- 1. Palmitoylcarnitine - Wikipedia [en.wikipedia.org]

- 2. Oxidation of Intracellular and Extracellular Fatty Acids in Skeletal Muscle: Application of kinetic modeling, stable isotopes and liquid chromatography/electrospray ionization ion-trap tandem mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

Endogenous Plasma Palmitoyl Carnitine in Mice: An In-depth Technical Guide

This guide provides a comprehensive overview of endogenous plasma palmitoyl carnitine levels in mice, intended for researchers, scientists, and drug development professionals. It covers quantitative data, detailed experimental protocols for measurement, and the key metabolic pathway involving this compound.

Quantitative Data: Plasma this compound Concentrations in Mice

The following table summarizes reported endogenous plasma concentrations of this compound in various mouse models. These values can serve as a reference for experimental design and data interpretation.

| Mouse Strain | Sex | Condition | Plasma this compound Concentration (ng/mL) | Reference |

| CD-1 | Male | Control (vehicle-treated) | 138 - 153 | [1] |

| C57BL/6 | Male | Control | ~100 | [2] |

| 129S1/SvlmJ (Wild-Type) | Male | Fed | Not explicitly stated, but lower than PPARα-/- | [3] |

| 129S1/SvlmJ (Wild-Type) | Male | Fasted (18h) | Not explicitly stated, but lower than PPARα-/- | [3] |

| 129S1/SvlmJ (PPARα-/-) | Male | Fed | 2- to 4-fold higher than wild-type | [3] |

| 129S1/SvlmJ (PPARα-/-) | Male | Fasted (18h) | 2- to 4-fold higher than wild-type | |

| NZO | Female | - | Higher fatty acid-derived acylcarnitines compared to males | |

| NZO | Male | - | Higher branched-chain amino acid-derived acylcarnitines |

Note: Concentrations can vary based on the specific experimental conditions, including diet, age, and the exact timing of sample collection relative to the light/dark cycle and feeding. In general, fasting is expected to increase the levels of long-chain acylcarnitines like this compound due to increased fatty acid oxidation. Studies have also indicated significant sex-based differences in acylcarnitine profiles, with some research suggesting higher levels of certain acylcarnitines in female mice.

Experimental Protocols

Accurate quantification of this compound in mouse plasma is critical for metabolic studies. The most common and robust method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Plasma Collection and Preparation

Objective: To obtain high-quality plasma from mice suitable for metabolomic analysis.

Materials:

-

Anesthetic (e.g., isoflurane)

-

Anticoagulant tubes (e.g., EDTA-coated)

-

Centrifuge

-

Pipettes and tips

-

Dry ice or liquid nitrogen

-

-80°C freezer

Protocol:

-

Anesthetize the mouse using an appropriate method, such as isoflurane inhalation.

-

Collect whole blood via cardiac puncture or from the retro-orbital sinus and immediately transfer it into pre-chilled anticoagulant-coated tubes (e.g., EDTA).

-

Gently invert the tubes to mix the blood with the anticoagulant.

-

Centrifuge the blood samples at approximately 2000 x g for 10-15 minutes at 4°C to separate the plasma.

-

Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.

-

Immediately freeze the plasma samples in liquid nitrogen or on dry ice and store them at -80°C until analysis to prevent degradation of metabolites.

Sample Preparation for LC-MS/MS Analysis

Objective: To extract this compound from the plasma matrix and remove interfering substances, primarily proteins.

Materials:

-

Mouse plasma samples

-

Internal standard (e.g., deuterated this compound)

-

Acetonitrile (ACN), ice-cold

-

Centrifuge or protein precipitation plate

-

Vortex mixer

-

Nitrogen evaporator (optional)

-

Reconstitution solution (e.g., 90:10 ACN:water)

Protocol (Protein Precipitation):

-

Thaw frozen plasma samples on ice.

-

To a 50 µL aliquot of plasma, add an internal standard (e.g., d3-palmitoyl carnitine) to account for matrix effects and variations in extraction efficiency.

-

Add 3-4 volumes of ice-cold acetonitrile (e.g., 150-200 µL) to precipitate the proteins.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable solvent for injection.

LC-MS/MS Quantification of this compound

Objective: To separate and quantify this compound using liquid chromatography coupled with tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Liquid Chromatography Parameters (Example using HILIC):

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Atlantis HILIC Silica, 50 x 2.0 mm, 3 µm).

-

Mobile Phase A: 5 mM ammonium acetate in water with 5% acetonitrile.

-

Mobile Phase B: 5 mM ammonium acetate in 95% acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 90% B) and gradually decrease to elute the polar analytes.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound: Precursor ion (Q1) m/z 400.4 → Product ion (Q3) m/z 85.1.

-

MRM Transition for d3-Palmitoyl Carnitine (Internal Standard): Precursor ion (Q1) m/z 403.4 → Product ion (Q3) m/z 85.1.

-

Typical Instrument Settings:

-

Ion Spray Voltage: ~5500 V

-

Temperature: ~500 °C

-

Collision Gas: Argon

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key metabolic pathway for this compound and a typical experimental workflow for its analysis.

References

Palmitoyl carnitine involvement in fatty acid metabolism pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl carnitine is an essential intermediate in the metabolism of long-chain fatty acids, serving as the transport form of palmitic acid across the inner mitochondrial membrane for subsequent β-oxidation and energy production. The regulation of its formation and transport is a critical control point in cellular energy homeostasis. Dysregulation of this compound metabolism is implicated in a range of metabolic diseases, including insulin resistance, type 2 diabetes, cardiovascular disease, and certain cancers, making the enzymes and transporters involved in its flux attractive targets for therapeutic intervention. This guide provides a comprehensive overview of the core pathways involving this compound, detailed experimental protocols for its study, and quantitative data to support research and development efforts.

Core Signaling Pathway: The Carnitine Shuttle

The transport of long-chain fatty acids from the cytosol into the mitochondrial matrix is accomplished via the carnitine shuttle. This multi-step process is essential as the inner mitochondrial membrane is impermeable to long-chain acyl-CoAs.

-

Activation of Fatty Acids: In the cytosol, long-chain fatty acids, such as palmitic acid, are activated to their coenzyme A (CoA) esters by long-chain acyl-CoA synthetase (ACSL).

-

Conversion to Acylcarnitine: Carnitine palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane, catalyzes the transesterification of the long-chain acyl group from CoA to L-carnitine, forming a long-chain acylcarnitine, such as this compound.[1][2] This is the rate-limiting step in long-chain fatty acid oxidation.[3]

-

Translocation across the Inner Mitochondrial Membrane: this compound is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT), in exchange for a molecule of free carnitine.[4][5]

-

Reconversion to Acyl-CoA: Once inside the matrix, carnitine palmitoyltransferase 2 (CPT2), located on the inner mitochondrial membrane, converts this compound back to palmitoyl-CoA and free carnitine. The regenerated palmitoyl-CoA is now available for β-oxidation, while the free carnitine is transported back to the cytosol by CACT.

Data Presentation

Table 1: Kinetic Parameters of Carnitine Palmitoyltransferases (CPT)

| Enzyme | Tissue/Organism | Substrate | Km | Vmax | Inhibitor | IC50 | Reference |

| CPT1 | Pig Liver | Carnitine | 164 - 216 µmol/L | - | Malonyl-CoA | - | |

| CPT1 | Pig Skeletal Muscle | Carnitine | 480 ± 44 µmol/L | - | Malonyl-CoA | - | |

| CPT1 | Beef Heart | Palmitoyl-CoA | 1.9 µM (pH 8.0) | - | - | - | |

| CPT1 | Beef Heart | Palmitoyl-CoA | 24.2 µM (pH 6.0) | - | - | - | |

| CPT1 | Beef Heart | L-Carnitine | 0.2 mM (pH 8.0) | - | - | - | |

| CPT1 | Beef Heart | L-Carnitine | 2.9 mM (pH 6.0) | - | - | - | |

| CPT1 | Human Skeletal Muscle | - | - | - | Malonyl-CoA | 0.5 µM | |

| CPT2 | Human Skeletal Muscle | - | - | - | L-Aminocarnitine | 21.3 µM |

Table 2: this compound Concentrations in Biological Samples

| Sample Type | Condition | Concentration (µmol/L) | Reference |

| Human Plasma | Healthy (Fasting) | 0.538 ± 0.175 | |

| Human Plasma | Healthy (Hyperinsulinemia) | 0.298 ± 0.102 | |

| Human Plasma | Type 2 Diabetes (Fasting with insulin clamp) | Significantly higher than healthy controls | |

| Human Prostate Tissue | Benign | Lower than cancerous tissue | |

| Human Prostate Tissue | Cancerous | Significantly higher than benign tissue |

Experimental Protocols

Measurement of CPT1 Activity

This protocol describes a common method for determining CPT1 activity in isolated mitochondria or tissue homogenates using a radiolabeled substrate.

Workflow for CPT1 Activity Assay

Detailed Methodology:

-

Mitochondrial Isolation:

-

Homogenize fresh tissue (e.g., liver, muscle) in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the mitochondria.

-

Wash the mitochondrial pellet with isolation buffer and resuspend in a minimal volume.

-

Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

-

-

Enzymatic Assay:

-

Prepare an assay buffer containing Tris-HCl (pH 7.4), KCl, KCN (to inhibit complex IV), rotenone (to inhibit complex I), and bovine serum albumin (BSA).

-

Add a known amount of mitochondrial protein (e.g., 50-100 µg) to the assay buffer.

-

To measure CPT1 activity in the presence of its inhibitor, pre-incubate the mitochondria with varying concentrations of malonyl-CoA.

-

Initiate the reaction by adding the substrates: palmitoyl-CoA and radiolabeled L-[methyl-3H]carnitine.

-

Incubate at 37°C for a defined period (e.g., 5-10 minutes).

-

Stop the reaction by adding an acid, such as perchloric acid.

-

-

Extraction and Quantification:

-

Extract the radiolabeled this compound from the aqueous phase using an organic solvent like n-butanol.

-

Centrifuge to separate the phases and transfer the organic (upper) phase containing the [3H]this compound to a scintillation vial.

-

Evaporate the solvent and add scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the CPT1 activity as nmol of this compound formed per minute per mg of mitochondrial protein.

-

Quantification of this compound by Tandem Mass Spectrometry (MS/MS)

This method allows for the sensitive and specific quantification of this compound and other acylcarnitines in various biological matrices.

Detailed Methodology:

-

Sample Preparation:

-

For plasma or serum samples, precipitate proteins by adding a solvent like acetonitrile containing a known amount of a stable isotope-labeled internal standard (e.g., [d3]-palmitoyl carnitine).

-

For tissue samples, homogenize the tissue in a suitable buffer and then perform protein precipitation.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate.

-

-

Derivatization (Optional but common):

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a derivatizing agent, such as butanolic-HCl, to convert the acylcarnitines to their butyl esters. This improves their chromatographic and mass spectrometric properties.

-

Incubate at an elevated temperature (e.g., 65°C) for a specific time.

-

Evaporate the derivatizing agent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Use a suitable column for separation, such as a C8 or C18 reversed-phase column.

-

Employ a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol with an additive like formic acid to promote ionization.

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of the analyte (e.g., the [M+H]+ of butylated this compound) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. The transition for the internal standard is monitored simultaneously.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of this compound standards and the internal standard.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Measurement of Fatty Acid Oxidation Rate in Isolated Mitochondria

This protocol measures the rate of oxygen consumption by isolated mitochondria in the presence of this compound as a substrate.

Detailed Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from the tissue of interest as described in the CPT1 activity assay protocol.

-

Respirometry:

-

Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).

-

Add a defined amount of isolated mitochondria to the respiration medium in the instrument chamber at a controlled temperature (e.g., 37°C).

-

Measure the basal respiration rate.

-

Initiate fatty acid oxidation by adding the substrates: this compound and malate. Malate is required to replenish TCA cycle intermediates.

-

Measure the rate of oxygen consumption (State 2 respiration).

-

Add a saturating concentration of ADP to stimulate ATP synthesis and measure the maximal rate of fatty acid-supported respiration (State 3 respiration).

-

Optionally, add inhibitors of the electron transport chain (e.g., oligomycin, FCCP, rotenone, antimycin A) to further dissect mitochondrial function.

-

-

Data Analysis:

-

Calculate the rate of oxygen consumption in different respiratory states (e.g., pmol O2/s/mg mitochondrial protein).

-

The difference in oxygen consumption before and after the addition of this compound represents the rate of fatty acid oxidation.

-

Regulation of this compound Metabolism

The primary point of regulation for the entry of long-chain fatty acids into mitochondria is at the level of CPT1. CPT1 is allosterically inhibited by malonyl-CoA, the first committed intermediate in de novo fatty acid synthesis. This ensures that when fatty acid synthesis is active (e.g., in the fed state), fatty acid oxidation is inhibited, preventing a futile cycle. Conversely, during fasting or exercise, when malonyl-CoA levels are low, CPT1 is active, allowing for fatty acid oxidation to proceed.

Conclusion

This compound is a central player in fatty acid metabolism, and its intricate regulation highlights the sophisticated control mechanisms governing cellular energy balance. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the role of this compound in health and disease. A thorough understanding of these pathways and the ability to accurately measure their components are crucial for the development of novel therapeutic strategies targeting metabolic disorders.

References

- 1. Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxidation of Hepatic Carnitine Palmitoyl Transferase-I (CPT-I) Impairs Fatty Acid Beta-Oxidation in Rats Fed a Methionine-Choline Deficient Diet | PLOS One [journals.plos.org]

- 4. Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Lynchpin of Fatty Acid Oxidation: A Technical Guide to Palmitoyl Carnitine's Role in Cellular Energy Generation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl carnitine is a critical intermediate in the metabolic pathway of long-chain fatty acid oxidation, serving as the transport-competent form of palmitate for entry into the mitochondrial matrix. This technical guide provides an in-depth exploration of the biochemical processes governed by this compound, from its synthesis in the cytoplasm to its role in β-oxidation and subsequent ATP production. We will dissect the enzymatic machinery of the carnitine shuttle, delve into the intricate regulatory networks that control its flux, and present key experimental methodologies for its study. This document aims to be a comprehensive resource for professionals investigating metabolic pathways and developing therapeutic interventions targeting cellular energy metabolism.

Introduction: The Imperative of Fatty Acid Oxidation

Cellular energy, in the form of adenosine triphosphate (ATP), is predominantly generated through the oxidation of glucose and fatty acids. Long-chain fatty acids, such as palmitic acid, represent a highly efficient energy reserve. However, the inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoA molecules.[1][2] To overcome this barrier, cells employ a specialized transport mechanism known as the carnitine shuttle, in which this compound plays a central and indispensable role.[2][3] The efficient transport of fatty acids into the mitochondria is a rate-limiting step in fatty acid β-oxidation (FAO) and is tightly regulated to meet the cell's energetic demands.[4] Dysregulation of this pathway is implicated in a variety of metabolic disorders, including type 2 diabetes, obesity, and cardiovascular disease, as well as in the metabolic reprogramming of cancer cells.

The Carnitine Shuttle: A Multi-Enzyme System for Fatty Acid Transport

The journey of palmitoyl-CoA from the cytoplasm into the mitochondrial matrix is facilitated by the coordinated action of three key proteins: Carnitine Palmitoyltransferase 1 (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase 2 (CPT2).

2.1. Carnitine Palmitoyltransferase 1 (CPT1): The Gateway to Oxidation

Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of cytoplasmic long-chain acyl-CoA (e.g., palmitoyl-CoA) and carnitine into acylcarnitine (e.g., this compound). This transesterification reaction is the primary regulatory point and the committed step for fatty acid oxidation.

There are three main isoforms of CPT1 with distinct tissue distributions and regulatory properties:

-

CPT1A (liver isoform): Predominantly found in the liver, kidney, pancreas, and fibroblasts.

-

CPT1B (muscle isoform): Expressed in skeletal muscle, heart, and adipose tissue. It exhibits a higher sensitivity to its allosteric inhibitor, malonyl-CoA, compared to CPT1A.

-

CPT1C (brain isoform): Primarily located in the endoplasmic reticulum of neurons and is thought to be involved in neuronal signaling rather than direct energy production.

2.2. Carnitine-Acylcarnitine Translocase (CACT): The Inner Membrane Ferry

Once formed, this compound is transported across the inner mitochondrial membrane by CACT in exchange for a molecule of free carnitine. This antiport mechanism ensures a continuous supply of carnitine in the cytoplasm for the CPT1 reaction.

2.3. Carnitine Palmitoyltransferase 2 (CPT2): Reforming for Oxidation

Situated on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1, converting the imported this compound back into palmitoyl-CoA and releasing free carnitine into the mitochondrial matrix. This newly formed palmitoyl-CoA is now available to enter the β-oxidation spiral.

Diagram: The Carnitine Shuttle Pathway

Caption: The Carnitine Shuttle mechanism for long-chain fatty acid transport.

Regulation of this compound Formation and Fatty Acid Oxidation

The rate of this compound synthesis, and therefore fatty acid oxidation, is meticulously controlled to adapt to the cell's metabolic state. This regulation occurs at multiple levels, including allosteric inhibition and hormonal control of gene expression.

3.1. Allosteric Regulation by Malonyl-CoA

Malonyl-CoA, the first committed intermediate in de novo fatty acid synthesis, is a potent allosteric inhibitor of CPT1. This ensures that when fatty acid synthesis is active (e.g., in a well-fed state), fatty acid oxidation is reciprocally inhibited, preventing a futile cycle. The concentration of malonyl-CoA required for inhibition varies between CPT1 isoforms.

| Parameter | CPT1A (Liver) | CPT1B (Muscle/Heart) | Reference |

| Sensitivity to Malonyl-CoA | Lower | 30-100-fold higher | |

| Km for Carnitine | Lower | Higher |

Table 1: Comparative Kinetics of CPT1 Isoforms.

3.2. Hormonal and Transcriptional Regulation

Hormones play a crucial role in regulating the expression of CPT1. Insulin, released in the fed state, suppresses CPT1A expression and increases its sensitivity to malonyl-CoA, thereby inhibiting FAO. Conversely, glucagon, prevalent during fasting, stimulates FAO by decreasing malonyl-CoA levels. Thyroid hormone is also known to increase the expression of CPT1A.

Diagram: Regulation of CPT1 by Malonyl-CoA

Caption: Allosteric inhibition of CPT1 by malonyl-CoA.

This compound in Cellular Energetics: The ATP Yield

Once inside the mitochondrial matrix, palmitoyl-CoA undergoes β-oxidation, a cyclical process that shortens the fatty acyl chain by two carbons in each cycle, producing one molecule of FADH₂, one molecule of NADH, and one molecule of acetyl-CoA. The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, generating further reducing equivalents (NADH and FADH₂) and GTP. These reducing equivalents are subsequently oxidized by the electron transport chain to produce a substantial amount of ATP.

The complete oxidation of one molecule of this compound (and subsequently palmitoyl-CoA) yields a significant amount of ATP.

| Process | NADH Produced | FADH₂ Produced | Acetyl-CoA Produced | GTP Produced | Net ATP Yield |

| β-Oxidation of Palmitoyl-CoA | 7 | 7 | 8 | 0 | - |

| TCA Cycle (8 Acetyl-CoA) | 24 | 8 | - | 8 | - |

| Total Reducing Equivalents | 31 | 15 | - | - | - |

| Electron Transport Chain | ~77.5 (31 x 2.5) | ~22.5 (15 x 1.5) | - | - | - |

| Total | 8 | ~108 |

Table 2: Theoretical ATP Yield from the Complete Oxidation of One Molecule of this compound. Note: The net ATP yield from palmitic acid is often cited as 106, accounting for the initial activation of palmitate to palmitoyl-CoA which consumes two ATP equivalents.

Experimental Protocols for Studying this compound and Fatty Acid Oxidation

The investigation of this compound metabolism and its role in FAO relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

5.1. Measurement of Fatty Acid Oxidation Rate using Radiolabeled Palmitate

This method quantifies the rate of β-oxidation by measuring the production of radiolabeled acid-soluble metabolites (ASMs) or ¹⁴CO₂ from [¹⁴C]-palmitate.

Materials:

-

Cultured cells or tissue homogenates

-

[1-¹⁴C]palmitic acid or [9,10-³H]palmitate

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Reaction buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

Perchloric acid (to stop the reaction)

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Radiolabeled Palmitate-BSA Conjugate:

-

Dissolve sodium palmitate and radiolabeled palmitic acid in a solution of fatty acid-free BSA. This is crucial for the solubility of the long-chain fatty acid in an aqueous buffer.

-

-

Incubation:

-

Incubate the cells or tissue homogenates with the radiolabeled palmitate-BSA conjugate in the reaction buffer at 37°C for a defined period.

-

-

Termination of Reaction:

-

Stop the reaction by adding a strong acid, such as perchloric acid. This precipitates macromolecules, leaving the smaller, acid-soluble metabolites in the supernatant.

-

-

Separation and Quantification:

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant containing the radiolabeled ASMs.

-

For ¹⁴CO₂ measurement, the reaction is performed in a sealed flask with a trap (e.g., filter paper soaked in NaOH) to capture the evolved gas.

-

-

Scintillation Counting:

-

Add the supernatant (for ASMs) or the trap (for ¹⁴CO₂) to a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Calculation:

-

Calculate the rate of fatty acid oxidation based on the specific activity of the radiolabeled palmitate and the amount of radioactivity incorporated into ASMs or ¹⁴CO₂ per unit of time and per unit of protein or tissue weight.

-

Diagram: Experimental Workflow for Measuring Fatty Acid Oxidation

Caption: Workflow for measuring fatty acid oxidation rates.

5.2. Quantification of this compound by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of acylcarnitines, including this compound, in biological samples.

Procedure:

-

Sample Preparation:

-

Extract metabolites from cells, tissues, or plasma using a suitable solvent system (e.g., methanol/acetonitrile).

-

Incorporate an internal standard (e.g., deuterated this compound) for accurate quantification.

-

-

LC Separation:

-

Separate the acylcarnitines using a reversed-phase or HILIC liquid chromatography column.

-

-

MS/MS Detection:

-

Analyze the eluent using a tandem mass spectrometer operating in positive electrospray ionization mode.

-

Use multiple reaction monitoring (MRM) to specifically detect the precursor and product ion transitions for this compound and the internal standard.

-

-

Data Analysis:

-

Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

This compound in Pathophysiology and as a Therapeutic Target

Given its central role in energy metabolism, the dysregulation of this compound synthesis and fatty acid oxidation is implicated in numerous diseases.

-

Metabolic Syndrome, Type 2 Diabetes, and Obesity: In these conditions, there is often an imbalance between fatty acid uptake and oxidation, leading to the accumulation of lipid intermediates that can cause insulin resistance and cellular dysfunction.

-

Cardiovascular Disease: Excessive accumulation of fatty acid intermediates in the heart can lead to lipotoxicity and cardiac dysfunction.

-

Cancer: Many cancer cells upregulate fatty acid oxidation to meet their high energy demands for proliferation and survival. This makes the carnitine shuttle, and CPT1 in particular, an attractive target for anti-cancer therapies.

-

Neurodegenerative Diseases: Recent studies suggest a link between elevated levels of this compound and mitochondrial dysfunction in neuronal cells, potentially contributing to the pathology of diseases like Alzheimer's.

Drug Development:

The critical role of CPT1 as the rate-limiting enzyme in FAO has made it a prime target for drug development. CPT1 inhibitors, such as Etomoxir, have been investigated for their potential to treat metabolic and oncologic diseases by shifting cellular metabolism away from fatty acid oxidation. However, the development of isoform-specific and tissue-selective inhibitors is crucial to minimize off-target effects.

Conclusion

This compound is more than a simple metabolic intermediate; it is the gatekeeper for mitochondrial fatty acid oxidation and a critical node in the regulation of cellular energy homeostasis. A thorough understanding of its synthesis, transport, and regulation is paramount for researchers and clinicians working on metabolic diseases, cancer, and other conditions with a bioenergetic component. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for further investigation into the multifaceted role of this compound in health and disease, and for the development of novel therapeutic strategies targeting this vital metabolic pathway.

References

Relationship between palmitoyl carnitine and insulin resistance

An In-depth Technical Guide on the Relationship Between Palmitoyl Carnitine and Insulin Resistance

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The accumulation of lipid metabolites in insulin-sensitive tissues, such as skeletal muscle and liver, is a key contributor to the development of insulin resistance. Among these metabolites, long-chain acylcarnitines, particularly this compound (C16:0), have emerged as significant players. This compound is an essential intermediate in the mitochondrial transport of long-chain fatty acids for β-oxidation. However, under conditions of metabolic stress and nutrient excess, the production of this compound can exceed the oxidative capacity of the mitochondria. This imbalance leads to the accumulation of this compound and other acylcarnitines, which are increasingly recognized not merely as biomarkers of metabolic dysfunction but as active signaling molecules that can directly impair insulin signaling pathways. This guide provides a comprehensive overview of the intricate relationship between this compound and insulin resistance, detailing the underlying molecular mechanisms, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols.

The Role of this compound in Mitochondrial Fatty Acid Oxidation

The entry of long-chain fatty acids into the mitochondrial matrix for β-oxidation is a tightly regulated process known as the carnitine shuttle. This process involves two key enzymes of the Carnitine Palmitoyltransferase (CPT) system.

-

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs (e.g., palmitoyl-CoA) and carnitine into long-chain acylcarnitines (e.g., this compound). This is the rate-limiting step in fatty acid oxidation.[1][2][3]

-

Carnitine Acylcarnitine Translocase (CACT): This transporter facilitates the movement of acylcarnitines across the inner mitochondrial membrane into the matrix.

-

Carnitine Palmitoyltransferase 2 (CPT2): Located on the inner mitochondrial membrane, CPT2 converts the imported acylcarnitine back into acyl-CoA and free carnitine within the mitochondrial matrix.[4][5] The regenerated acyl-CoA can then enter the β-oxidation spiral.

Caption: The Carnitine Shuttle for mitochondrial fatty acid transport.

Evidence Linking this compound to Insulin Resistance

Under conditions of high fatty acid availability, the rate of fatty acid uptake and CPT1 activity can surpass the capacity of the tricarboxylic acid (TCA) cycle to completely oxidize the resulting acetyl-CoA. This leads to what is termed "incomplete fatty acid oxidation," characterized by the accumulation and efflux of acylcarnitines, including this compound, from the mitochondria. A growing body of evidence suggests that this accumulation directly contributes to cellular insulin resistance.

Molecular Mechanisms of this compound-Induced Insulin Resistance

Accumulated this compound is implicated in the disruption of the canonical insulin signaling pathway through several mechanisms:

-

Mitochondrial Stress and Oxidative Stress: The buildup of acylcarnitines is a hallmark of mitochondrial overload, which can lead to the increased production of reactive oxygen species (ROS). This oxidative stress can activate stress-sensitive kinases.

-

Activation of Stress-Activated Kinases: Long-chain acylcarnitines can activate stress kinases such as c-Jun N-terminal kinase (JNK) and protein kinase C theta (PKCθ).

-

Impairment of Insulin Receptor Substrate (IRS-1): Activated JNK and PKCθ can phosphorylate IRS-1 on inhibitory serine residues (e.g., Ser307). This inhibitory phosphorylation prevents the proper tyrosine phosphorylation of IRS-1 by the insulin receptor, thereby blocking downstream signaling.

-

Inhibition of the PI3K/Akt Pathway: The impairment of IRS-1 function prevents the recruitment and activation of phosphatidylinositol 3-kinase (PI3K), leading to reduced phosphorylation and activation of Akt (also known as protein kinase B).

-

Reduced GLUT4 Translocation: Akt is a critical kinase that promotes the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. Impaired Akt activation results in decreased GLUT4 translocation, leading to reduced glucose uptake into skeletal muscle and adipose tissue, a defining characteristic of insulin resistance.

Caption: this compound-induced impairment of insulin signaling.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from studies investigating the impact of this compound and related metabolic states on insulin resistance.

Table 1: Effects of Acylcarnitines on Insulin Signaling and Glucose Metabolism

| Model System | Treatment / Condition | Key Quantitative Finding | Reference |

|---|---|---|---|

| C2C12 Myotubes | CPT2 Knockout (exacerbates this compound accumulation) | 50-96% greater reduction in insulin-stimulated Akt phosphorylation compared to wild-type cells when treated with palmitic acid. | |

| C2C12 & Human Myotubes | Treatment with C16:0, C14:0, or C4:0 acylcarnitines | 20-30% decrease in insulin response at the level of Akt phosphorylation and/or glucose uptake. | |

| Mice (in vivo) | Single-dose administration of this compound | Induced marked insulin insensitivity and decreased glucose uptake in muscles. |

| Diet-Induced Obese Mice | Treatment with oxfenicine (CPT-1 inhibitor) | Improved insulin-stimulated Akt phosphorylation in gastrocnemius muscle. | |

Table 2: Alterations in this compound Levels in Insulin Resistance Models

| Model System | Condition | Key Quantitative Finding | Reference |

|---|---|---|---|

| C2C12 Myotubes | Palmitate treatment (induces insulin resistance) | ~80-fold increase in secreted this compound. | |

| Skeletal Muscle-Specific CPT2 Knockout Mice | CPT2 deletion | ~22-fold accumulation of long-chain acylcarnitines in muscle. |

| Humans with Type 2 Diabetes | Fasting, during insulin clamp | Plasma this compound (AC16:0) levels were significantly higher compared to healthy controls. | |

Contradictory Evidence and Alternative Perspectives

The role of acylcarnitines in insulin resistance is complex and not without controversy. Some studies challenge the notion that this compound is a direct causative agent of insulin resistance.

-

CPT2 Knockout Studies: In a skeletal muscle-specific CPT2 knockout mouse model, there was a massive accumulation (~22-fold) of long-chain acylcarnitines. Paradoxically, these mice were protected from high-fat diet-induced obesity and insulin resistance. This suggests that the accumulation of acylcarnitines alone may not be sufficient to cause insulin resistance and that the overall metabolic flux and capacity for fatty acid oxidation are critical determinants.

-

CPT1 Overexpression: Conversely, a modest (~20%) overexpression of CPT1 in the skeletal muscle of high-fat diet-fed rats improved insulin action. This was associated with reduced content of lipid intermediates like diacylglycerol and ceramide, suggesting that enhancing the capacity for fatty acid entry into mitochondria can be beneficial.

These findings suggest that it may not be the acylcarnitine molecule itself, but rather the state of mitochondrial "overload" and the resulting incomplete β-oxidation and downstream metabolic inflexibility that drive insulin resistance.

Key Experimental Protocols

Reproducing and building upon existing research requires standardized and detailed methodologies. Below are outlines of key experimental protocols used to study the effects of this compound on insulin resistance.

In Vitro Model: Palmitate-Induced Insulin Resistance in C2C12 Myotubes

This model is widely used to study the molecular mechanisms of lipid-induced insulin resistance in skeletal muscle.

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

-

Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

-

-

Palmitate Treatment:

-

Prepare a stock solution of palmitic acid (PA) conjugated to bovine serum albumin (BSA). A common concentration is 500 µM PA with 1% BSA.

-

Treat differentiated myotubes with the PA-BSA complex for 12-16 hours to induce insulin resistance. Control cells are treated with BSA vehicle alone.

-

-

Insulin Stimulation and Lysis:

-

Serum-starve the myotubes for 2-4 hours in serum-free DMEM.

-

Stimulate cells with insulin (e.g., 10-100 nM) for 10-20 minutes.

-

Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Western Blot Analysis:

-

Determine protein concentration of lysates using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against phosphorylated Akt (Ser473), total Akt, and other targets (e.g., p-JNK, total JNK).

-

Use secondary antibodies conjugated to HRP and detect via chemiluminescence. Quantify band density to assess changes in protein phosphorylation.

-

Caption: Workflow for in vitro analysis of insulin resistance.

In Vivo Model: Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard technique for assessing whole-body and tissue-specific insulin sensitivity in vivo.

-

Animal Preparation:

-

Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for sampling) of rodents. Allow for a recovery period of 5-7 days.

-

-

Experimental Setup:

-

Fast the animal overnight.

-

Begin a continuous infusion of a high, fixed dose of insulin (e.g., 2.5 mU/kg/min) to suppress endogenous glucose production.

-

Simultaneously, infuse a variable rate of glucose (e.g., 20% dextrose) to maintain euglycemia (normal blood glucose levels).

-

-

Procedure:

-

Monitor blood glucose from the arterial catheter every 5-10 minutes.

-

Adjust the glucose infusion rate (GIR) to "clamp" the blood glucose at the target level.

-

-

Data Interpretation:

-

A higher steady-state GIR required to maintain euglycemia indicates greater insulin sensitivity, as the body is disposing of more glucose under insulin stimulation.

-

The procedure can be combined with isotopic tracers (e.g., [3-³H]glucose) to measure glucose uptake in specific tissues like skeletal muscle and adipose tissue.

-

Quantification of this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for accurately quantifying specific acylcarnitine species.

-

Sample Preparation:

-

Extract lipids from plasma, cells, or tissue homogenates.

-

Use solid-phase extraction (SPE) with a strong cation-exchange column to isolate carnitine and acylcarnitines.

-

-

Internal Standards:

-

Spike samples with stable isotope-labeled internal standards (e.g., d3-palmitoyl carnitine) prior to extraction to correct for matrix effects and variations in recovery.

-

-

LC-MS/MS Analysis:

-

Employ hydrophilic interaction chromatography (HILIC) or reversed-phase chromatography to separate acylcarnitine species.

-

Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for specific and sensitive detection. The precursor ion (the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. For this compound, a common transition is m/z 400.4 → 85.1.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Conclusion and Implications for Drug Development

The relationship between this compound and insulin resistance is multifaceted. While a substantial body of evidence supports its role as a mediator of lipid-induced insulin resistance by activating stress signaling pathways and impairing insulin action, other studies highlight a more complex picture where the context of overall metabolic flux is paramount.

For drug development professionals, this presents several considerations:

-

Therapeutic Targets: Modulating the CPT system remains a viable, albeit complex, therapeutic strategy. While complete inhibition of CPT1 can lead to lipid accumulation and exacerbate insulin resistance, partial or targeted inhibition might redirect substrate utilization favorably. Conversely, strategies to enhance complete fatty acid oxidation and prevent the buildup of acylcarnitines could improve insulin sensitivity.

-

Biomarker Development: Plasma levels of this compound and other long-chain acylcarnitines serve as valuable biomarkers for mitochondrial dysfunction and metabolic inflexibility. Monitoring these species in clinical trials could provide insights into the metabolic efficacy of novel therapeutic agents.

-

Future Research: Further investigation is needed to dissect the precise downstream targets of this compound and to understand why its accumulation causes insulin resistance in some contexts but not others. Elucidating the interplay between acylcarnitine accumulation, mitochondrial function, ER stress, and inflammatory pathways will be crucial for developing effective therapies against metabolic diseases.

References

- 1. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Loss of Muscle Carnitine Palmitoyltransferase 2 Prevents Diet-Induced Obesity and Insulin Resistance despite Long-Chain Acylcarnitine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Long-Chain Acylcarnitines: A Technical Guide for Researchers

Abstract

Long-chain acylcarnitines (LCACs) are essential intermediates in cellular energy metabolism, primarily facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. While this role is central to cellular bioenergetics, emerging evidence has implicated the accumulation of LCACs in the pathophysiology of various metabolic diseases, including insulin resistance, cardiovascular conditions, and inherited metabolic disorders. This technical guide provides an in-depth exploration of the physiological and pathological functions of LCACs, detailed experimental methodologies for their study, and a summary of quantitative data. It is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, cell biology, and pharmacology.

Core Physiological Function: The Carnitine Shuttle

The primary and most well-understood function of long-chain acylcarnitines is their role as carriers in the carnitine shuttle, a vital process for mitochondrial fatty acid oxidation (FAO). Long-chain fatty acids, which are a major energy source for tissues such as the heart and skeletal muscle, cannot passively cross the inner mitochondrial membrane in their activated acyl-CoA form. The carnitine shuttle circumvents this barrier through a series of enzymatic steps.

The process begins with the esterification of a long-chain fatty acyl-CoA to L-carnitine, a reaction catalyzed by carnitine palmitoyltransferase 1 (CPT1) , an enzyme located on the outer mitochondrial membrane.[1][2] This reaction forms a long-chain acylcarnitine and releases coenzyme A into the cytoplasm. CPT1 is a critical regulatory point for FAO.[3]

The newly synthesized LCAC is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT) in exchange for a molecule of free L-carnitine.[4][5] Once inside the matrix, carnitine palmitoyltransferase 2 (CPT2) , located on the inner mitochondrial membrane, catalyzes the reverse reaction, converting the LCAC and a mitochondrial CoA molecule back into a long-chain fatty acyl-CoA and free L-carnitine. The regenerated long-chain fatty acyl-CoA is then available for β-oxidation, while the liberated L-carnitine is transported back to the cytoplasm by CACT to continue the cycle.

There are three tissue-specific isoforms of CPT1: CPT1A (liver), CPT1B (muscle), and CPT1C (brain). CPT2, however, is ubiquitously expressed.

Pathophysiological Roles of Long-Chain Acylcarnitines

Under conditions of metabolic stress, such as in fatty acid oxidation disorders (FAODs), cardiac ischemia, and type 2 diabetes, the rate of fatty acid influx into mitochondria can exceed the capacity of β-oxidation. This imbalance leads to an accumulation of LCACs in the mitochondria and their subsequent efflux into the cytoplasm and circulation. Elevated levels of LCACs are no longer just biomarkers of metabolic dysfunction but are now recognized as bioactive molecules that can actively contribute to cellular pathology.

Cellular Stress and Inflammation

Accumulated LCACs have been shown to activate cellular stress and pro-inflammatory signaling pathways. In skeletal muscle cells, for instance, treatment with long-chain acylcarnitines such as palmitoylcarnitine (C16) leads to the activation of the mitogen-activated protein kinase (MAPK) signaling pathways, including c-Jun NH2-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38. This activation can, in turn, stimulate the production and release of pro-inflammatory cytokines like interleukin-6 (IL-6). Studies in macrophages have also demonstrated that LCACs can induce the expression of cyclooxygenase-2 (COX-2) and other pro-inflammatory cytokines. This inflammatory response may be mediated, at least in part, through a MyD88-dependent signaling pathway, suggesting a potential interaction with pattern recognition receptors.

Insulin Resistance

Elevated levels of LCACs are associated with insulin resistance. Experimental evidence suggests that LCACs can directly impair insulin signaling in skeletal muscle cells. Treatment of myotubes with various acylcarnitines, including C14:0 and C16:0, has been shown to decrease insulin-stimulated Akt phosphorylation and glucose uptake. One of the proposed mechanisms for this effect is the induction of oxidative stress. LCACs can increase the production of reactive oxygen species (ROS), and the resulting oxidative stress can interfere with insulin signaling pathways. Treatment with antioxidants has been shown to reverse the insulin resistance induced by acylcarnitines.

Cardiac Dysfunction and Arrhythmias

The heart relies heavily on fatty acid oxidation for its energy supply, making it particularly vulnerable to the accumulation of LCACs. In ischemic conditions, the buildup of LCACs has been linked to a range of detrimental effects on cardiac function. These include the induction of cellular apoptosis, endoplasmic reticulum (ER) stress, and the generation of ROS.

A critical aspect of LCAC-induced cardiotoxicity is the disruption of intracellular calcium homeostasis. LCACs can induce Ca2+ release from the sarcoplasmic reticulum, leading to an increase in cytosolic Ca2+ concentration. This calcium overload can trigger a cascade of events, including the activation of Ca2+-dependent phospholipases and the opening of the mitochondrial permeability transition pore (mPTP), ultimately leading to mitochondrial dysfunction and cell death. The alterations in ion gradients and electrical activity caused by LCACs are also thought to contribute to the development of cardiac arrhythmias.

Quantitative Data Summary

The concentration of long-chain acylcarnitines in plasma and tissues is a critical indicator of metabolic health. The following tables summarize representative concentrations of key long-chain acylcarnitines in various physiological and pathological states. It is important to note that these values can vary depending on the specific analytical methods used and the characteristics of the study population.

Table 1: Plasma Long-Chain Acylcarnitine Concentrations in Fatty Acid Oxidation Disorders (FAODs)

| Acylcarnitine | Disorder | Concentration (µmol/L) | Reference Range (µmol/L) |

| C14:1 (Tetradecenoylcarnitine) | VLCAD Deficiency | 1.39 ± 1.14 | 0.00 - 0.23 |

| C16 (Palmitoylcarnitine) | CPT2 Deficiency | Elevated | 0.03 - 0.22 |

| C18 (Stearoylcarnitine) | CPT2 Deficiency | Elevated | 0.01 - 0.13 |

| C18:1 (Oleoylcarnitine) | CPT2 Deficiency | 0.76 ± 0.35 | 0.02 - 0.38 |

| C16-OH (Hydroxypalmitoylcarnitine) | LCHAD/TFP Deficiency | Elevated | 0.00 - 0.05 |

| C18-OH (Hydroxystearoylcarnitine) | LCHAD/TFP Deficiency | Elevated | 0.00 - 0.02 |

| C18:1-OH (Hydroxyoleoylcarnitine) | LCHAD/TFP Deficiency | 0.56 ± 0.52 | 0.00 - 0.05 |

| VLCAD: Very long-chain acyl-CoA dehydrogenase; CPT2: Carnitine palmitoyltransferase II; LCHAD: Long-chain 3-hydroxyacyl-CoA dehydrogenase; TFP: Trifunctional protein. |

Table 2: Association of Plasma Long-Chain Acylcarnitines with Heart Failure and Type 2 Diabetes

| Acylcarnitine Group | Condition | Association | Notes |

| Long-chain acylcarnitines | Heart Failure | Elevated levels associated with increased risk. | The amount of acylcarnitines in plasma is comparable to the heart tissue content. |

| Long-chain acylcarnitines | Atrial Fibrillation | Elevated levels associated with increased risk. | |

| C18, C18:1, C20 | Type 2 Diabetes | Associated with a lower risk. | |

| C16, C16:1, C18, C18:1 | Diabetic Heart Failure | Higher levels associated with worse outcomes. |

Experimental Protocols

Quantification of Long-Chain Acylcarnitines in Biological Samples using LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of LCACs from plasma or tissue samples.

Materials:

-

Plasma or tissue homogenate

-

Internal standards (e.g., deuterated acylcarnitines)

-

Acetonitrile

-

Methanol

-

Formic acid

-

Ammonium acetate

-

Heptafluorobutyric acid (HFBA)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)

-

LC-MS/MS system with an ESI source

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation:

-

To a 1.5 mL microcentrifuge tube, add 10-50 µL of plasma or an equivalent amount of tissue homogenate.

-

Add a known amount of the internal standard mixture.

-

Add 500 µL of ice-cold 80:20 methanol:water or a similar protein precipitation solvent.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for analysis or further purification.

-

-

Solid-Phase Extraction (Optional, for cleaner samples):

-

Condition an SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant from the previous step onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interfering substances.

-

Elute the acylcarnitines with a stronger, slightly basic organic solvent mixture (e.g., acetonitrile/water/formic acid/pyridine).

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50% acetonitrile).

-

Inject the sample onto the LC-MS/MS system.

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program.

-

Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water.

-

Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile.

-

A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. For each acylcarnitine, monitor the transition from the precursor ion (the m/z of the intact molecule) to a specific product ion (often m/z 85 for the carnitine moiety).

-

-

-

Data Analysis:

-

Quantify the concentration of each acylcarnitine by comparing the peak area of the analyte to the peak area of its corresponding internal standard.

-

Assessment of LCAC-Induced Cellular Stress in C2C12 Myotubes

This protocol describes how to treat cultured C2C12 myotubes with LCACs and assess the activation of stress signaling pathways.

Materials:

-

Differentiated C2C12 myotubes

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Long-chain acylcarnitines (e.g., L-palmitoylcarnitine)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies against phosphorylated and total JNK, ERK, and p38

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.

-

Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

-

-

LCAC Treatment:

-

Once fully differentiated, serum-starve the myotubes for 3-4 hours in DMEM with 0.25% FBS.

-

Prepare stock solutions of the desired long-chain acylcarnitine in a suitable vehicle (e.g., water or a low concentration of ethanol).

-

Treat the myotubes with varying concentrations of the LCAC (e.g., 0-100 µM) for the desired time period (e.g., 15 minutes to 6 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentration of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the phosphorylated forms of JNK, ERK, and p38 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of JNK, ERK, and p38.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Express the level of protein phosphorylation as the ratio of the phosphorylated protein to the total protein.

-

Conclusion

Long-chain acylcarnitines are at the crossroads of energy metabolism and cellular signaling. While their fundamental role in fatty acid oxidation is well-established, their accumulation under metabolic stress can trigger a cascade of pathological events, including cellular stress, inflammation, insulin resistance, and cardiac dysfunction. A thorough understanding of the dual nature of LCACs is crucial for the development of novel therapeutic strategies for a range of metabolic diseases. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the complex roles of these important metabolites.

References